Ethoxyquin

Beschreibung

Historical Context of Ethoxyquin Research

The synthesis of this compound dates back to 1921 by Knoevenagel uni.lu. Its application as an antioxidant was first noted in rubber to prevent cracking due to oxidation wikipedia.org. Academic interest in this compound expanded significantly with its introduction into feedstuffs in 1957, where it was employed to combat the overheating of herring meal wikipedia.org. Early evaluations by international bodies, such as the Food and Agriculture Organization (FAO), commenced in 1969, recognizing its utility as an antioxidant preservative thegoodscentscompany.comcymitquimica.com.

Initial research primarily concentrated on demonstrating this compound's effectiveness in preventing oxidative damage. For instance, studies showed its role in controlling superficial scald on apples and pears post-harvest, often under commercial names like "Stop-Scald" nih.govwikipedia.org. In animal feed, it became the antioxidant of choice for protecting polyunsaturated fatty acids (PUFA) in fish meal, which are prone to spontaneous combustion due to their high degree of unsaturation wikipedia.org. Research protocols in the late 1950s and 1960s, such as those by Wilson and Deeds (1959), investigated its toxicological profile in rats, while studies in chickens examined its recovery and accumulation cymitquimica.comwikipedia.org.

Evolution of Research Perspectives on this compound

Over time, academic research on this compound evolved from a sole focus on its antioxidant efficacy to a more comprehensive examination encompassing its metabolism, transformation products, and potential broader impacts. By the 1980s, observations of harmful effects in animals and individuals with occupational exposure prompted new studies to re-evaluate its toxicity uni.luthegoodscentscompany.comfishersci.cacaymanchem.com. This shift marked a critical turning point, leading to increased scrutiny of the compound's safety profile.

A significant area of evolving research has been the identification and characterization of this compound's transformation products (TPs). Studies revealed that this compound is not entirely stable and can be converted into various compounds, including dimeric oxidative coupling products like this compound dimer (EQDM) and quinone imine (QI) uni.luwikipedia.orglgcstandards.comresearchgate.net. Research has shown that these oxidation products can also possess antioxidant properties, with EQDM and QI exhibiting considerable efficacy in fish meal uni.luwikipedia.org. For example, studies by Taimr investigated the reaction rate of this compound with alkylperoxyls, highlighting its high efficiency uni.lu.

The complexity of this compound's degradation pathways and the biological activity of its TPs necessitated the development of advanced analytical methods. Liquid chromatography (LC) methods, often with fluorescence detection, were developed to accurately determine this compound levels in diverse matrices, including feeds and pet foods uni.lu. Further research explored supercritical fluid extraction and high-pressure liquid chromatography with chemiluminescence nitrogen detection (HPLC/CLND) for separating and quantifying this compound and its oxidation products, making future studies of its antioxidant behavior more feasible nih.gov.

The growing concerns about this compound's safety profile, particularly the presence of impurities like p-phenetidine (B124905) (a suspected mutagen and carcinogen) and the potential genotoxicity of this compound quinone imine, have driven research into safer alternatives wikipedia.orgfishersci.cachem960.comuni.luinvivochem.cn. Academic efforts have begun to explore natural antioxidants, such as tea polyphenols and propyl gallate, as potential substitutes, investigating their impact on feed oxidative stability and animal health wikipedia.org.

Table 1: Decline of this compound Residue on Pears Over Time thegoodscentscompany.com

| Storage Period | % of Total Radioactive Residue (TRR) | This compound (mg/kg) |

| Day 0 | 58% | 12.4 |

| Day 28 | 15% | 3.87 |

| Week 8 | 3.9% | 0.77 |

| Week 33 | 0.49% | 0.085 |

Note: This table illustrates the rapid decrease of this compound on frozen pears, indicating its instability and conversion to other compounds during storage.

Table 2: Antioxidant Efficacy of this compound and its Oxidation Products in Fish Meal uni.lu

| Compound | Efficacy Relative to this compound (%) |

| This compound (EQ) | 100 |

| This compound Dimer (EQDM) | 69 |

| Quinone Imine (QI) | 80 |

Current Status and Research Gaps in this compound Studies

Current academic research on this compound continues to address the complexities and unresolved questions surrounding its use. A primary focus remains on thoroughly characterizing its toxicological profile and the fate of its transformation products in various biological and environmental systems. The European Food Safety Authority (EFSA) has highlighted significant data gaps, particularly concerning consumer exposure to this compound-related residues and the safety assessment for its use in animal feed, largely due to the presence of p-phenetidine as an impurity uni.luinvivochem.cn.

Research is actively investigating the potential for this compound and its metabolites, such as this compound quinone imine (EQI), to induce DNA damage and their broader physiological and developmental toxicity, especially in aquatic organisms like zebrafish researchgate.net. Studies have shown that this compound can cause mortality, deformities, and reduced heart rates in zebrafish embryos at certain concentrations.

Another critical area of ongoing research involves understanding the environmental impacts of this compound, particularly in aquatic ecosystems. Studies are exploring its effects on marine microbial communities, noting that it may alter planktonic microbial metabolism, leading to higher nitrogen availability and a loss of diversity. The potential for secondary poisoning via the aquatic food chain also remains a concern that requires further investigation uni.lu.

The search for effective and safer alternatives to this compound is a prominent research gap. While natural antioxidants are gaining attention, comprehensive studies are needed to validate their efficacy and safety across diverse applications wikipedia.org. Furthermore, there is a continuous need for more comprehensive ecosystem-level studies to fully understand the long-term environmental fate and impact of this compound and its transformation products beyond controlled laboratory settings.

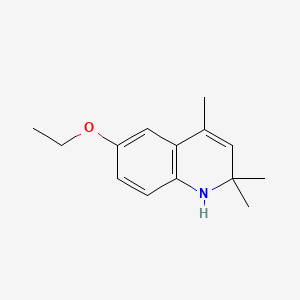

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIPOUIJURFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63301-91-7 | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63301-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020582 | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID | |

CAS No. |

91-53-2, 63301-91-7 | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyquin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxyquin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992), Approximately 0 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolism and Biotransformation of Ethoxyquin

Absorption and Distribution Kinetics

Gastrointestinal Absorption in Mammalian Models

Ethoxyquin is characterized by its rapid absorption from the gastrointestinal tract in mammalian models such as rats. Studies have demonstrated that upon oral administration, the compound is quickly taken up into the systemic circulation. This rapid absorption is a key factor in its distribution to various tissues throughout the body. While specific pharmacokinetic parameters such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax) for this compound are not extensively detailed in the available literature, the evidence consistently points to an efficient absorption process in mammals.

Tissue Distribution and Accumulation Patterns

Once absorbed, this compound and its metabolites are distributed to a wide range of tissues. The pattern of distribution and the extent of accumulation can vary depending on the specific tissue, the duration of exposure, and the animal model being studied.

The liver is a primary site for the accumulation and metabolism of this compound. In studies involving mice, residue levels of this compound in the liver were found to range from 0.84 to 4.58 micrograms per gram of tissue osti.gov. Research on swine has also quantified the residues of this compound and its major metabolites, this compound quinone imine (EQI) and this compound dimer (EQDM), in the liver.

Table 1: Concentration of this compound and its Metabolites in Swine Liver This interactive table provides data on the concentration of this compound (EQ), this compound Quinone Imine (EQI), and this compound Dimer (EQDM) in swine liver tissue.

| Compound | Concentration Range (μg/kg) |

|---|---|

| This compound (EQ) | 78.3–238 |

| This compound Quinone Imine (EQI) | 50.2–177 |

| This compound Dimer (EQDM) | 20.1–160 |

The kidneys are also significant organs for the accumulation of this compound and its byproducts. In a study on swine, the concentrations of this compound and its metabolites were measured in kidney tissue, highlighting its role in the excretion pathway of these compounds.

Table 2: Concentration of this compound and its Metabolites in Swine Kidney This interactive table presents the concentration ranges of this compound (EQ), this compound Quinone Imine (EQI), and this compound Dimer (EQDM) found in swine kidney tissue.

| Compound | Concentration Range (μg/kg) |

|---|---|

| This compound (EQ) | 115–323 |

| This compound Quinone Imine (EQI) | 133–280 |

| This compound Dimer (EQDM) | 43.5–121 |

Adipose tissue serves as a depot for lipophilic compounds like this compound. Studies in swine have demonstrated substantial accumulation of this compound and its metabolites in fat tissue. The concentrations found in adipose tissue are notably higher than in other tissues, reflecting the compound's fat-soluble nature.

Table 3: Concentration of this compound and its Metabolites in Swine Adipose Tissue This interactive table displays the concentration ranges of this compound (EQ), this compound Quinone Imine (EQI), and this compound Dimer (EQDM) in swine adipose tissue.

| Compound | Concentration Range (μg/kg) |

|---|---|

| This compound (EQ) | 3281–12193 |

| This compound Quinone Imine (EQI) | 1780–12071 |

| This compound Dimer (EQDM) | 2112–10969 |

The use of this compound as a feed additive in aquaculture has led to studies on its residues in fish muscle. Research has shown that while the parent compound, this compound, is found at very low levels, its metabolite, this compound dimer (DM), is present in higher concentrations iffo.com. In farmed Atlantic salmon, the half-life of this compound in muscle tissue was found to be 2.4 days nih.gov. Following a depuration period, the dimer accounted for 99% of the sum of the two compounds nih.gov.

Table 4: Residues of this compound and its Dimer in Farmed Fish Muscle This interactive table provides the average residue levels of this compound (EQ) and its Dimer (DM) in the muscle of farmed steelhead and salmon.

| Fish Species | Compound | Average Residue Level (PPM) |

|---|---|---|

| Steelhead | This compound (EQ) | < 0.01 |

| This compound Dimer (DM) | 0.9 | |

| Salmon | This compound (EQ) | < 0.01 |

| This compound Dimer (DM) | 0.7 |

Metabolic Pathways and Enzyme Involvement

The metabolism of this compound is a multi-step process designed to convert the lipophilic parent compound into more water-soluble derivatives. uomus.edu.iqnih.gov This is achieved through the sequential action of Phase I and Phase II enzyme systems. researchgate.net Phase I reactions introduce or expose functional groups on the this compound molecule, while Phase II reactions conjugate these modified molecules with endogenous substances, further increasing their polarity and preparing them for elimination from the body. nih.govuomus.edu.iqresearchgate.net

Key enzyme families implicated in this compound metabolism include the Cytochrome P450 (CYP) monooxygenases for Phase I reactions and transferases such as UDP-glucuronosyltransferases (UGTs) for Phase II conjugation. nih.govresearchgate.net The expression and activity of these enzymes can differ between species, leading to variations in the profile of metabolites produced. nih.gov For instance, studies have shown that while mice predominantly produce glucuronide metabolites, rats tend to form sulfate (B86663) conjugates. nih.govresearchgate.net

Phase I Biotransformation Mechanisms

Phase I metabolism of this compound involves oxidative reactions that chemically alter the parent molecule. nih.govresearchgate.net These initial transformations are crucial as they prepare the compound for the subsequent conjugation reactions of Phase II. The primary Phase I pathways identified for this compound are O-deethylation, hydroxylation, and epoxidation, which are primarily catalyzed by the Cytochrome P450 enzyme system. nih.govresearchgate.net

O-deethylation is a significant metabolic pathway for this compound. nih.gov This reaction involves the enzymatic removal of the ethyl group from the ethoxy substituent at the C-6 position of the quinoline (B57606) ring. nih.govresearchgate.net The resulting primary metabolite is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, also referred to as de-ethylated EQ (DEQ). nih.gov This metabolite, possessing a hydroxyl group, is a key intermediate that can subsequently undergo Phase II conjugation reactions. nih.gov

Hydroxylation is another important Phase I metabolic route for this compound. This process involves the addition of a hydroxyl (-OH) group to the molecule. unl.edu Research has indicated that hydroxylation can occur at the C-8 position of the aromatic ring of this compound. nih.govresearchgate.net Similar to O-deethylation, this reaction introduces a polar functional group, which serves as a site for subsequent Phase II conjugation, such as glucuronidation. nih.gov

Epoxidation represents a third identified pathway in the Phase I biotransformation of this compound. nih.gov This oxidative reaction involves the formation of an epoxide ring. For this compound, this has been observed to occur between the C-3 and C-4 positions of the dihydroquinoline ring. nih.govresearchgate.net Epoxides are reactive intermediates that can be further metabolized by enzymes such as epoxide hydrolase before undergoing Phase II conjugation. nih.gov

Phase II Conjugation Reactions

Following Phase I functionalization, this compound metabolites undergo Phase II conjugation reactions. uomus.edu.iqresearchgate.net These reactions involve the attachment of small, polar, and ionizable endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. uomus.edu.iqnih.gov For the hydroxylated metabolites of this compound, a major conjugation pathway is glucuronidation. nih.gov

Glucuronidation is a key Phase II reaction in the metabolism of this compound and its Phase I metabolites. nih.govresearchgate.net This process involves the transfer of a glucuronic acid moiety from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of a metabolite, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DEQ). nih.govwikipedia.orgnih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. nih.govwikipedia.org

The resulting product is a glucuronide conjugate, such as 1,2-dihydro-2,2,4-trimethyl-6-quinolinol-glucuronide (6-OH-EQ-gluc), which has been identified as a major human metabolite of this compound. researchgate.net These glucuronides are highly water-soluble and are readily eliminated from the body, typically via urine or bile. wikipedia.org Studies have shown that dietary administration of this compound can induce the activity of hepatic UGTs in rats. nih.gov Species-specific differences are notable in this pathway; for example, glucuronide metabolites are the main form found in mice, whereas rats primarily excrete sulfate conjugates. nih.gov

Data Tables

Table 1: Key Metabolites of this compound

This table summarizes the primary metabolites formed during the biotransformation of this compound.

| Metabolite Name | Abbreviation | Metabolic Pathway |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DEQ | Phase I: O-Deethylation |

| 1,2-dihydro-2,2,4-trimethyl-6-quinolinol-glucuronide | 6-OH-EQ-gluc | Phase II: Glucuronidation |

| This compound Quinone Imine | EQI | Oxidation |

| This compound Dimer | EQDM | Oxidation |

Table 2: Enzymes Involved in this compound Metabolism

This table outlines the major enzyme families involved in the metabolic conversion of this compound.

| Enzyme Family | Metabolic Phase | Specific Role |

| Cytochrome P450 Monooxygenases | Phase I | Catalyze O-deethylation, hydroxylation, and epoxidation |

| UDP-Glucuronosyltransferases | Phase II | Catalyze the conjugation of metabolites with glucuronic acid |

| Glutathione (B108866) S-Transferases | Phase II | Involved in the conjugation with glutathione |

| Epoxide Hydrolase | Phase I | Metabolizes epoxide intermediates |

Sulfation

Sulfation is a significant Phase II conjugation pathway in the metabolism of this compound, particularly following its initial Phase I biotransformation. The primary step leading to sulfation is the O-deethylation of the parent this compound molecule at the 6-C position. This reaction removes the ethyl group, resulting in the formation of a hydroxylated metabolite, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, also known as de-ethylated this compound (DEQ).

In rats, this de-ethylation pathway is a major metabolic route. Following the formation of DEQ, the hydroxyl group is readily conjugated with a sulfate group, a reaction catalyzed by sulfotransferase enzymes. The resulting sulfate conjugates are highly water-soluble and are major metabolites excreted in the urine of rats nih.govnih.gov. Studies have identified 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate as one of the two major EQ-derived metabolites in rat urine nih.gov. This pathway is also observed in mice, where the sulfate conjugate of DEQ is a major metabolite found in urine, alongside a glucuronide conjugate nih.gov. The prevalence of sulfated metabolites highlights the importance of this pathway in the detoxification and elimination of this compound in rodent models nih.gov.

Glutathione Conjugation

Glutathione conjugation represents another crucial Phase II detoxification pathway for this compound and its metabolites. This process is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs), which facilitate the attachment of the tripeptide glutathione (GSH) to electrophilic compounds. This compound is known to be a potent inducer of GST activity in various animal species.

In rats, treatment with this compound leads to a significant induction of several GST subunits in the liver, including Yb1, Yb2, Yc, and Ya2, with the Ya2 subunit showing a nearly 15-fold increase nih.gov. This induction enhances the capacity for detoxification. Research has shown that EQ-derived radioactivity is excreted in rat bile primarily as glutathione conjugates nih.gov. These biliary metabolites are identified as GSH conjugates of this compound epoxides, such as this compound 3,4-epoxide, indicating that epoxidation is a preceding Phase I step that creates a reactive site for glutathione attachment nih.gov.

In aquatic species, similar effects on GSTs are observed. In brown bullhead catfish, exposure to this compound results in a significant increase in hepatic cytosolic GST activity nih.gov. Likewise, in Atlantic salmon, dietary this compound has been shown to induce the expression of GST mRNA nih.gov. This induction of GSTs is a key protective mechanism, as it facilitates the neutralization and subsequent excretion of reactive this compound metabolites.

Identification and Characterization of this compound Metabolites

The biotransformation of this compound results in a diverse array of metabolites, which have been identified and characterized in various biological systems. The metabolic profile can differ significantly depending on the animal species. The primary metabolic pathways involve O-deethylation, hydroxylation, epoxidation, and subsequent conjugation with sulfate, glucuronic acid, or glutathione nih.gov.

Major Metabolites in Mammalian Systems

In mammals such as rats and mice, the metabolism of this compound is extensive, with the parent compound being largely converted into various metabolites before excretion. The major metabolic pathways are O-deethylation followed by conjugation nih.gov.

De-ethylated this compound (DEQ), chemically known as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, is a primary Phase I metabolite of this compound in mammals nih.govnih.gov. It is formed through the O-deethylation of the parent molecule, a reaction that is a major metabolic event in rats nih.gov. DEQ serves as a crucial intermediate metabolite. The hydroxyl group introduced during de-ethylation makes the molecule a prime substrate for Phase II conjugation reactions, particularly sulfation and glucuronidation, which facilitate its excretion nih.govnih.gov. Recent studies have also explored the antioxidant properties of DEQ itself semanticscholar.org.

This compound quinone imine (QI), or 2,6-dihydro-2,2,4-trimethyl-6-quinolone, is another significant metabolite nih.gov. It is formed through the oxidation of de-ethylated this compound researchgate.net. The formation of quinone and quinone imine structures from various compounds can lead to reactive metabolites capable of interacting with cellular macromolecules nih.gov. The presence of this metabolite is of toxicological interest, as studies have suggested that this compound quinone imine may be genotoxic researchgate.net. This metabolite has been identified in both mammalian systems and aquatic organisms nih.govnih.gov.

| Metabolite | Abbreviation | Formation Pathway | Detected In |

|---|---|---|---|

| De-ethylated this compound | DEQ | O-deethylation of this compound | Rats, Mice |

| Quinone Imine | QI | Oxidation of DEQ | Rats, Humans |

| DEQ-Sulfate Conjugate | - | Sulfation of DEQ | Rat and Mouse Urine |

| DEQ-Glucuronide Conjugate | - | Glucuronidation of DEQ | Mouse Urine |

| Glutathione Conjugates | - | Conjugation of EQ-epoxides with GSH | Rat Bile |

Metabolites in Aquatic Organisms

The metabolism of this compound has been extensively studied in aquatic species, particularly in farmed Atlantic salmon, due to its use as an antioxidant in fish feed. In salmon, dietary this compound is metabolized into several transformation products that accumulate in the fillet tandfonline.com.

The ubiquitous metabolites identified in the muscle of Atlantic salmon include the parent this compound, de-ethylated EQ (DEQ), and quinone imine (QI) nih.govnih.govresearchgate.net. However, the most prominent metabolite found in salmon tissue is the this compound dimer (EQDM) nih.govnih.govtandfonline.comeurl-pesticides.eu. EQDM is more stable than the parent compound and can accumulate to significantly higher concentrations in the fish fillet tandfonline.comeurl-pesticides.eu. One study found that after a depuration period, EQDM accounted for 99% of the total sum of EQ and EQDM in salmon muscle nih.gov. In total, researchers have characterized numerous transformation products in salmon, resulting from processes like dimerization, oxygenation, and cleavage nih.gov.

| Metabolite | Abbreviation | Relative Abundance | Detection Site |

|---|---|---|---|

| This compound Dimer | EQDM | Main metabolite, higher concentration than EQ | Muscle/Fillet |

| This compound | EQ | Parent Compound | Muscle/Fillet |

| De-ethylated this compound | DEQ | Detected | Muscle/Fillet, Liver |

| Quinone Imine | QI | Detected | Muscle/Fillet, Liver |

Metabolites and Degradation Products in Plants

This compound is registered for use as an antioxidant to control scald, a type of browning, in apples and pears. nih.gov In plants, this compound is rapidly degraded or metabolized, with very little of the parent compound translocating into the fruit's pulp. nih.gov The degradation products found in plants are generally different from the metabolites observed in animals. nih.gov

In pears treated with this compound, a metabolite identified as demethylthis compound (DMEQ) has been detected. nih.gov While chemically distinct from mthis compound, literature discussing plant metabolites sometimes uses the acronym MEQ in reference to this demethylated product. nih.gov

Dihydroxythis compound (DHEQ) is another degradation product of this compound found in plants. nih.gov It was identified alongside other metabolites in pears that were treated with radiolabeled this compound. nih.gov

Dehydrodemethylthis compound (DHMEQ) has also been identified as a plant metabolite of this compound in pears. nih.gov

Comparative Metabolism Across Species

The metabolism of this compound varies significantly across different species, including mammals like rats and mice, and aquatic species like fish. nih.gov Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. nih.gov It is then distributed to various tissues, including the liver, kidney, and adipose tissue, before being predominantly excreted as metabolites in the urine. nih.govresearchgate.net

In Rats and Mice: The primary metabolic pathways for this compound in both rats and mice involve O-deethylation and subsequent conjugation. researchgate.net However, the specific conjugates formed differ between the two species.

Rats : The major metabolites excreted in rat urine are sulfate conjugates. nih.govresearchgate.net Key metabolites include 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate and 1,2,3,4-tetrahydro-3,6-dihydroxy-4-methylene-2,2-dimethylquinoline sulphate. In rat bile, this compound is excreted mainly as glutathione (GSH) conjugates.

Mice : The urine of mice primarily contains glucuronide conjugates, with 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide being a major metabolite, alongside a major sulfate conjugate. nih.gov

In Fish (Atlantic Salmon): In Atlantic salmon, the metabolism of dietary this compound leads to several ubiquitous metabolites in the muscle tissue. These include:

Parent this compound (EQ) researchgate.net

this compound Dimer (EQDM), which is a main metabolite researchgate.net

Quinone Imine (QI) researchgate.net

De-ethylated EQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) researchgate.net

The expression pattern of enzymes involved in both phase I and phase II metabolism of xenobiotics can vary among different animals, which influences the ratio of parent EQ to its metabolites in tissues like the liver. nih.gov

| Species | Primary Metabolic Pathway | Major Metabolites/Conjugates |

|---|---|---|

| Rat | O-deethylation and sulfation | Sulfate conjugates, Glutathione conjugates (in bile) nih.gov |

| Mouse | O-deethylation and glucuronidation | Glucuronide conjugates, Sulfate conjugates nih.gov |

| Atlantic Salmon | Oxidation, dimerization, de-ethylation | This compound Dimer (EQDM), Quinone Imine (QI), De-ethylated EQ researchgate.net |

Interspecies Differences in Metabolic Profiles

The metabolism of this compound has been investigated in a range of species, including rats, mice, dogs, chickens, fish, and humans, revealing notable differences in the resulting metabolites. nih.gov

In both rats and mice, the main metabolic pathways are O-deethylation of the 6-ethoxy group followed by conjugation. nih.gov However, the primary type of conjugate differs between these two rodent species. In rats, the major metabolites found in urine are sulfate conjugates. nih.gov Key among these are 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate and a metabolite formed from the rearrangement of this compound's 3,4-epoxide. nih.gov In contrast, mouse urine contains one major glucuronide conjugate and one major sulfate conjugate of the O-deethylated this compound. nih.gov Rat bile has been found to contain glutathione (GSH) conjugates of this compound epoxides. nih.gov

Metabolism in fish, particularly salmonids, also presents a unique profile. After long-term dietary exposure, parent this compound, demethylated this compound (DEQ), quinone imine (QI), and an this compound dimer (EQDM) have been identified. nih.goviffo.com The dimer, EQDM, is a significant derivative found in the muscle of farmed salmon. researchgate.net One of the principal oxidation products of this compound identified in both fish meal and farmed fish is the quinone imine. iffo.com

In humans, the metabolic pathway involving the conversion of this compound to 6-hydroxy-ethoxyquin (6-OH-EQ) and subsequently to this compound quinone imine (EQI) has been confirmed. researchgate.net EQI has been identified as the main urinary metabolite in humans. researchgate.net

The following table summarizes the major metabolites and transformation products of this compound identified in various species.

| Species | Major Metabolites / Transformation Products | Primary Conjugation Pathway |

|---|---|---|

| Rat | 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate, Glutathione conjugates (in bile) | Sulfation |

| Mouse | 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide, 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate | Glucuronidation & Sulfation |

| Fish (Salmonids) | This compound dimer (EQDM), Quinone imine (QI), Demethylated this compound (DEQ) | Oxidation / Dimerization |

| Human | This compound quinone imine (EQI) | Oxidation |

Influence of Age and Sex on this compound Metabolism

The influence of demographic factors such as age and sex on the metabolism of xenobiotics is a critical area of toxicology. However, specific research into these influences on this compound biotransformation is limited.

A study conducted on male and female F344 rats investigated sex-specific differences in response to this compound. nih.gov While the research noted that renal papillary necrosis was specific to male rats, it found that the fecal and urinary metabolic profiles were similar between the two sexes. nih.gov This suggests that despite differences in toxicological outcomes, the fundamental pathways of this compound metabolism in these rats are not significantly divergent between males and females. nih.gov The study also indicated that sex-based differences in toxicity were not due to variations in the tissue distribution or retention of the compound. nih.gov

There is currently a lack of available scientific data specifically examining the influence of age on the metabolism and biotransformation of this compound.

Toxicological Research of Ethoxyquin and Its Metabolites

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical agent to damage the genetic material within a cell, while mutagenicity specifically refers to the induction of permanent changes in the DNA sequence. Assessments of ethoxyquin's genotoxic and mutagenic properties have been conducted using a range of standardized assays.

In vitro Genotoxicity Studies

In vitro studies provide controlled environments to evaluate the direct effects of a compound on cellular components.

The comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage in individual cells. Studies utilizing human lymphocytes have shown that this compound can induce DNA damage. This damage was observed to be dose-dependent. Interestingly, the presence of an exogenous metabolic activation system (S9 mix) generally resulted in significantly lower DNA fragmentation compared to treatments without metabolic activation hpc-standards.com. This compound salts, such as this compound phosphate (B84403) (EQ-P) and this compound hydrochloride (EQ-HCl), have also demonstrated genotoxic activity in the comet assay on human lymphocytes, although their effectiveness in inducing DNA fragmentation was significantly less than that of this compound itself nih.gov. Conversely, this compound has also been reported to protect human lymphocytes against hydrogen peroxide-induced DNA damage, suggesting a dual capacity depending on the experimental conditions chem960.comlgcstandards.comresearchgate.net.

Table 1: Summary of DNA Damage in Human Lymphocytes (Comet Assay)

| Compound | Metabolic Activation (S9 mix) | Observed Effect | Reference |

| This compound | Absent | Dose-dependent DNA damage | hpc-standards.com |

| This compound | Present | Significantly lower DNA fragmentation compared to absent S9 mix | hpc-standards.com |

| This compound salts (EQ-P, EQ-HCl) | Not specified | Genotoxic activity, but less effective than this compound | nih.gov |

| This compound | Not specified | Protects against H2O2-induced DNA damage | chem960.comlgcstandards.comresearchgate.net |

Chromosomal aberrations are structural or numerical changes in chromosomes. Research has indicated that this compound can induce chromosomal aberrations in mammalian cell lines, including Chinese hamster ovary (CHO) cells and human lymphocytes. These aberrations include gaps, breaks, dicentrics, atypical translocations, and chromatid exchanges chem960.comwikipedia.orgnih.gov. An increase in polyploidy (an increase in the number of sets of chromosomes) has also been observed in CHO cells, both with and without metabolic activation wikipedia.org. The effect on chromosomal aberrations in CHO cells was more pronounced in the presence of an exogenous activating system wikipedia.org. This compound metabolites, such as DHEQ, also gave positive results for chromosomal aberrations with and without metabolic activation wikipedia.org.

Table 2: Summary of Chromosomal Aberrations in Mammalian Cells

| Cell Type | Compound | Metabolic Activation | Observed Effect | Reference |

| Chinese Hamster Ovary (CHO) cells | This compound | Absent/Present | Induced chromosomal aberrations (breaks, dicentrics, atypical translocations, chromatid exchanges), increased polyploidy | chem960.comwikipedia.orgnih.gov |

| Human Lymphocytes | This compound | Absent/Present | Induced chromosomal aberrations (gaps, breaks, dicentrics, atypical translocations) | chem960.comwikipedia.orgnih.gov |

| Chinese Hamster Ovary (CHO) cells | DHEQ (metabolite) | Absent/Present | Positive for chromosomal aberrations | wikipedia.org |

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess gene mutations. Studies evaluating this compound in bacterial systems, specifically Salmonella typhimurium and Escherichia coli strains, have generally shown no evidence of gene mutation, both with and without metabolic activation wikipedia.orgcymitquimica.comcmdm.tw. This suggests that this compound does not typically induce point mutations in these bacterial strains under the tested conditions.

Table 3: Summary of Gene Mutation in Bacterial Systems (Ames Test)

| Test System | Compound | Metabolic Activation | Observed Effect | Reference |

| Salmonella typhimurium and Escherichia coli | This compound | Absent/Present | No evidence of gene mutation | wikipedia.orgcymitquimica.comcmdm.tw |

In vivo Genotoxicity Studies

In vivo genotoxicity studies assess the effects of a compound within a living organism, accounting for complex metabolic processes.

The micronucleus test is an in vivo assay used to detect chromosomal damage or spindle dysfunction by identifying micronuclei, which are small nuclei formed from displaced chromosomes or chromosome fragments, typically in bone marrow cells. In general, this compound has yielded negative results in the micronucleus test performed in the bone marrow of mice wikipedia.orgcymitquimica.com. This indicates a lack of clastogenic or aneugenic potential in the bone marrow under these conditions.

However, some studies have noted a weak positive response in the liver micronucleus test in juvenile rats. Furthermore, this compound has demonstrated an anticlastogenic effect in vivo, significantly reducing the rate of micronucleus formation and chromosomal damage induced by cyclophosphamide (B585) in bone marrow cells of Chinese hamsters, rats, and mice chem960.comwikipedia.org. This protective effect was observed even at low doses of this compound, suggesting its antioxidant properties may mitigate damage caused by other mutagens wikipedia.org.

Table 4: Summary of Micronucleus Formation in Bone Marrow

| Test System | Compound | Observed Effect | Reference |

| Mouse Bone Marrow | This compound | Negative for micronucleus induction | wikipedia.orgcymitquimica.com |

| Rat Liver (juvenile) | This compound | Weak positive response for micronuclei | |

| Chinese Hamster, Rat, Mouse Bone Marrow | This compound (against Cyclophosphamide) | Drastically reduced cyclophosphamide-induced micronucleus formation and chromosomal damage (anticlastogenic effect) | chem960.comwikipedia.org |

Reproductive and Developmental Toxicity

Multi-generational Reproduction Studies

Multi-generational reproduction studies provide crucial insights into the potential effects of a compound on fertility, reproductive performance, and the development of offspring over successive generations.

Effects on Fertility and Litter Parameters

Studies in rats have yielded varied observations regarding this compound's impact on fertility and litter parameters. In one instance, rats fed this compound for 40 days prior to breeding across three consecutive litters showed no adverse effects on reproduction, including fertility or litter size. Notably, animals on the experimental diet demonstrated improved success in producing and raising young compared to control groups. Conversely, another study indicated a slight reduction in litter size at dietary concentrations of 375 ppm and higher, with an increased incidence of stillbirths observed at 1125 ppm. A continuous feeding study in Sprague-Dawley rats, initiated at 60 days of age with matings at 100 days, reported no interference with reproduction; instead, an increase in reproductive efficiency was noted.

In a two-generation study involving beagles, dietary exposure to this compound at mean analytical concentrations of 0, 100, or 225 ppm for a minimum of 82 days before pairing did not result in differences in litter size. The No Observed Adverse Effect Level (NOAEL) for reproductive performance in the first parental generation (P0) in this study was estimated to be equal to or greater than 5.6 mg/kg body weight per day.

Table 1: Summary of this compound Effects on Fertility and Litter Parameters

| Species | Dose/Concentration | Observed Effects on Fertility & Litter Parameters | Source(s) |

| Rat | 250, 500, 1000 ppm | No effects on fertility or litter size; improved reproductive success compared to controls. | |

| Rat | ≥ 375 ppm | Slightly depressed litter size. | |

| Rat | 1125 ppm | Increased incidence of stillbirths. | |

| Rat | Continuous feeding | No interference with reproduction; increased reproductive efficiency. | |

| Dog | 100, 225 ppm | No differences in litter size. |

Pup Survival and Development

Observations on pup survival and development also varied across studies and species. In a rat study involving three litters, no effects on offspring survival were observed. However, a different study noted decreased survival to weaning in rats exposed to 1125 ppm this compound. A 2-generation reproductive toxicity study in rats reported reduced pup body weight, particularly when maternal toxicity was present, leading to a classification of moderate hazard for developmental toxicity.

In the two-generation beagle study, no differences were found in pup survival or pup weight and growth in the first parental generation (F0). However, in the second parental generation (F1), at 225 ppm, an increased incidence of specific clinical signs was reported in both male and female pups, including raw or red anus, dehydration, nasal discharge, excessive lachrymation, thinness, and pale appearance.

Table 2: Summary of this compound Effects on Pup Survival and Development

| Species | Dose/Concentration | Observed Effects on Pup Survival & Development | Source(s) |

| Rat | 250, 500, 1000 ppm | No effects on offspring survival. | |

| Rat | 1125 ppm | Decreased survival to weaning. | |

| Rat | Unspecified | Reduced pup body weight (with maternal toxicity). | |

| Dog | 100, 225 ppm | No differences in pup survival or weight/growth in F0. | |

| Dog | 225 ppm (F1 pups) | Increased raw/red anus, dehydration, nasal discharge, excessive lachrymation, thinness, pale appearance. |

Developmental Toxicity Studies

Developmental toxicity studies assess the potential of a substance to induce adverse effects on the developing organism from conception through sexual maturity.

Amelioration of Teratogen-Induced Developmental Toxicity

Beyond its direct toxicological profile, this compound has been investigated for its capacity to mitigate developmental toxicity induced by other potent teratogens. Research has shown that this compound can ameliorate the developmental toxicity caused by hydroxyurea (B1673989) (HU), a known teratogen.

In studies conducted on pregnant New Zealand White rabbits, the subcutaneous administration of this compound prior to hydroxyurea injection resulted in a reduction of developmental toxicity observed at term. This reduction was characterized by a decrease in the number of malformed fetuses, an increase in fetal body weights compared to litters treated with hydroxyurea alone, and a significant reduction in the incidence and severity of specific hydroxyurea-induced malformations. Microscopic analyses of embryos revealed that while hydroxyurea typically caused embryonic cell death in the limb bud mesenchyme, most embryos pre-treated with this compound exhibited minimal or no cell death four hours after hydroxyurea exposure. This ameliorative effect is consistent with the antioxidant properties of this compound, suggesting that it interferes with the rapid toxic effects induced by hydroxyurea.

Organ-Specific Toxicity and Pathological Manifestations

Hepatotoxicity

Exposure to this compound has been shown to induce various toxicological effects on the liver, including alterations in biochemical markers and observable histopathological changes.

Studies in rats have revealed that this compound exposure can lead to significant changes in serum enzyme activities, which are indicative of liver damage. Elevated levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (gamma-GT) have been reported nih.govfishersci.ca. For instance, in one study, serum activities of alkaline phosphatase (ALP), AST, ALT, and gamma-GT were increased by fivefold, threefold, 20-fold, and threefold, respectively, in rats at doses of 25 and 50 mg/kg body weight per day nih.gov. Additionally, increased total bilirubin (B190676) concentrations in serum have been observed in dosed animals fishersci.ca.

Table 1: Biochemical Markers of Liver Dysfunction Following this compound Exposure

| Biochemical Marker | Observed Change | Animal Model | Reference |

| Alanine Aminotransferase (ALT) | Significant Elevation | Rats (Sprague-Dawley), Fish (Anabas testudineus) | fishersci.ca |

| Aspartate Aminotransferase (AST) | Significant Elevation | Rats (Sprague-Dawley), Fish (Anabas testudineus) | fishersci.ca |

| Gamma-Glutamyl Transferase (gamma-GT) | Increased | Rats | nih.gov |

| Alkaline Phosphatase (ALP) | Increased | Rats | nih.gov |

| Total Bilirubin | Increased | Rats | fishersci.ca |

Histopathological examinations of liver tissue in animals exposed to this compound have demonstrated several notable alterations. These include vascular congestions, vacuolations, hydropic degenerations, and lipidosis fishersci.ca. Swelling of hepatocytes and pigmentation of the liver have also been observed nih.govfishersci.ca. In Atlantic salmon, dietary this compound exposure resulted in a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections. Furthermore, minimal to mild bile stasis and depleted hepatocellular glycogen (B147801) have been reported in rats. Severe hepatocellular damage characterized by necrosis and significant loss of tissue architecture was noted in a rat model of acute liver injury, which was alleviated by treatment with deethylated this compound (DEQ), a metabolite of this compound.

Table 2: Histopathological Changes in Hepatic Tissue Following this compound Exposure

| Histopathological Change | Animal Model | Reference |

| Vascular Congestions | Rats | fishersci.ca |

| Vacuolations | Rats | fishersci.ca |

| Hydropic Degenerations | Rats | fishersci.ca |

| Lipidosis | Rats | fishersci.ca |

| Swelling | Rats | fishersci.ca |

| Pigmentation | Rats | nih.gov |

| Depletion of intracytoplasmic lipid vacuoles | Atlantic Salmon | |

| Bile Stasis | Rats | |

| Depleted Hepatocellular Glycogen | Rats | |

| Necrosis and loss of tissue architecture | Rats |

Nephrotoxicity

The kidneys are another primary target organ for this compound toxicity, with studies detailing various renal lesions and a clear dependence of these effects on age and sex.

This compound administration has been consistently linked to kidney damage in experimental animals nih.govwikipedia.orgumweltprobenbank.deherts.ac.uk. Specific renal lesions identified include renal papillary necrosis, which can commence as interstitial degeneration of the papillary tip and progress to a complete form of necrosis. This papillary necrosis is often accompanied by active pyelonephritis affecting the cortex and urothelial hyperplasia in the renal pelvis. Other reported kidney lesions include tubular mineralization, cytoplasmic vacuolation, and nephropathy nih.gov. Increased kidney-to-body weight ratios have also been observed in male rats nih.gov. This compound has also been shown to exacerbate spontaneous chronic progressive nephropathy (CPN) in both male and female rats.

Table 3: Renal Lesions and Kidney Damage Following this compound Exposure

| Renal Lesion/Damage | Animal Model | Reference |

| Renal Papillary Necrosis | Fischer 344 Rats | nih.gov |

| Interstitial Degeneration of Papillary Tip | Fischer 344 Rats | |

| Active Pyelonephritis | Fischer 344 Rats | |

| Urothelial Hyperplasia in Renal Pelvis | Fischer 344 Rats | |

| Tubular Mineralization | Rats | nih.gov |

| Cytoplasmic Vacuolation | Rats | nih.gov |

| Nephropathy | Rats | nih.gov |

| Increased Kidney:Body Weight Ratio | Rats | nih.gov |

| Exacerbation of Chronic Progressive Nephropathy (CPN) | Fischer 344 Rats |

A significant sex difference in this compound-induced nephrotoxicity has been observed, with female rats demonstrating considerably lower susceptibility to the toxic effects compared to males of the same age nih.gov. In male Fischer 344 rats, renal papillary necrosis was a male-specific lesion. While females developed papillary changes, these occurred at a later stage and never progressed beyond interstitial degeneration.

The age of initial exposure also influences the pattern of renal lesions. In male Fischer 344 rats, exposure to this compound from three weeks of age resulted in papillary necrosis in addition to cortical lesions, whereas animals exposed from eight weeks of age primarily exhibited cortical lesions nih.gov. Proximal tubule hyperplasia was more frequently observed in this compound-treated males at later sampling times. Another sex-dependent effect noted in female rats was an increasing cellular accumulation of lipofuscin-related pigment in the proximal tubules. Male rats were also more prone to proteinuria, which was significantly exacerbated by this compound in both age groups.

Thyroid Dysfunction

Research indicates a potential association between this compound exposure and thyroid dysfunction in certain animal species, including dogs and chickens. wikipedia.orgcymitquimica.com In studies involving Obese strain (OS) chickens, a strain prone to severe thyroiditis, this compound demonstrated a capacity to delay the onset of the condition when administered prior to disease manifestation. uni.lu This observation suggests that reactive oxygen intermediates may play a role in the early stages of thyroiditis pathogenesis. uni.lu However, this compound did not exhibit a discernible effect on thyroid function in normal chicken strains or on general immune responses in these studies. uni.lu

Immunomodulatory Effects

The immunomodulatory effects of this compound have been investigated, revealing both potential adverse and beneficial outcomes depending on the species and exposure conditions.

Effects on Immune Organ Histology

While general summaries of this compound's health effects in animals have noted detrimental impacts on immunity, specific detailed histological changes in primary immune organs (e.g., thymus, bursa of Fabricius) are not consistently and explicitly detailed across all available research. wikipedia.orgcymitquimica.com In Atlantic salmon, liver appeared to be the primary organ affected by this compound toxicity, with histological evaluation revealing a dose-dependent decrease in intracytoplasmic vacuolization at higher exposure levels, indicative of glycogen and/or lipid depletion. tcichemicals.com This suggests a focus on hepatic rather than direct immune organ histological alterations in some studies. In Single Comb White Leghorn (SCWL) cockerels, analysis of immune organ weights, such as bursal weight, showed no statistically significant differences between treatments, although relative liver weights were notably higher at 1,000 ppm, suggesting potential hepatic toxicity. lgcstandards.com

Alterations in Immune Cell Function

Studies on immune cell function present varied findings. In tilapia (Oreochromis niloticus), this compound, even at concentrations approved for aquaculture feed (150 mg/kg), was found to inhibit the phagocytic activity of leukocytes in vitro and the antibacterial activity of whole blood in vivo. tcichemicals.com This suggests an immunosuppressive effect on certain immune cell functions in fish. Conversely, in SCWL cockerels, primary and secondary immune responses, assessed by antibody titers to the Newcastle disease virus using hemagglutination inhibition (HI) and ELISA, were not significantly different from control groups, even at dietary concentrations up to 1,000 ppm. lgcstandards.com This indicates a lack of significant impact on humoral immune responses in this specific avian model. More recently, dietary supplementation with this compound (50 mg/kg) in heat-stressed broilers was observed to attenuate enteric oxidative stress and intestinal inflammation. chem960.comnih.gov This was associated with improved serum immunity, including enhanced levels of immunoglobulin G (IgG) and cytokines such as interleukin-6 (IL-6) and transforming growth factor-beta (TGF-β), alongside a promotion of anti-inflammatory and growth factors and a distinct gut microbial community. chem960.comnih.gov

Neurotoxicity and Neuropathology Assessments

This compound has demonstrated notable neuroprotective properties across various experimental models. It has been shown to prevent paclitaxel-induced peripheral neuropathy without hindering the chemotherapeutic agent's ability to eliminate tumor cells. lgcstandards.com The mechanism underlying this neuroprotection involves the modulation of heat shock protein 90 (Hsp90) chaperone activity and the inhibition of binding for its client proteins, ataxin-2 and Sf3b2, which subsequently prevents axonal degeneration. lgcstandards.comresearchgate.net

Furthermore, this compound has provided neuroprotection against cisplatin-induced neurotoxicity in both in vitro and in vivo studies. chem960.com In a db/db mouse model of type II diabetes, this compound treatment partially prevented the increase in mitochondrial DNA deletions in the distal sciatic nerve, suggesting a neuroprotective effect against diabetic neuropathy. In a mouse model of chronic cerebral hypoperfusion, this compound, acting as a lipid peroxidation inhibitor, protected against neuronal cell death, inflammatory responses, and the progression of white matter lesions.

Regarding its potential as a neurotoxic agent, clinical signs such as ataxia, hypothermia, and hypoactivity were observed in some guideline studies, but these occurred exclusively at lethal doses and were thus considered agonal responses rather than direct evidence of neurotoxicity. A neuropathology study in rats, conducted with dietary concentrations up to 5000 ppm, established a No Observed Adverse Effect Level (NOAEL) of 125 ppm (equivalent to 8.2 mg/kg body weight/day), based on decreased food consumption and neurohistopathological changes observed at 750 ppm.

Cellular and Molecular Mechanisms of Toxicity

Oxidative Stress Induction and Antioxidant Defense Modulation

This compound is recognized as a potent quinoline-based antioxidant, primarily utilized for its efficacy in preventing lipid oxidation and rancidity in various matrices. wikipedia.orgcymitquimica.comtcichemicals.com Studies have highlighted its ability to protect against oxidative stress and have even suggested antimutagenic properties.